molecular formula C18H25N5O3 B11157338 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11157338
M. Wt: 359.4 g/mol
InChI Key: PYWWQYZSUHXBOF-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide backbone substituted with a 1H-tetrazole group at position 1 and a 3,4-dimethoxyphenethyl side chain. The tetrazole moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the 3,4-dimethoxyphenyl group may contribute to receptor binding via hydrophobic and electronic interactions.

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H25N5O3/c1-25-15-7-6-14(12-16(15)26-2)8-11-19-17(24)18(9-4-3-5-10-18)23-13-20-21-22-23/h6-7,12-13H,3-5,8-11H2,1-2H3,(H,19,24)

InChI Key

PYWWQYZSUHXBOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2(CCCCC2)N3C=NN=N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3,4-dimethoxyphenyl ethylamine, which is then reacted with cyclohexanecarboxylic acid to form the desired amide. The tetrazole group is introduced through a cyclization reaction involving azide and nitrile precursors under specific conditions, such as elevated temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The tetrazole group, in particular, is known for its ability to mimic carboxylate groups, enabling the compound to interact with enzyme active sites and inhibit their function .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Differences :

  • Core Structure : Rip-B replaces the tetrazole-substituted cyclohexanecarboxamide with a simpler benzamide group.
  • Substituents : Both compounds share the 3,4-dimethoxyphenethyl side chain but differ in their acyl groups.

Pharmacological Implications :

  • The absence of a tetrazole group in Rip-B may reduce metabolic stability compared to the target compound. Benzamide derivatives are typically less resistant to enzymatic hydrolysis than tetrazole-containing analogs.

N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide

Structural Differences :

  • Core Structure : Features a cyclohexanecarboxamide with a 4-methoxyphenyl substituent (vs. 3,4-dimethoxyphenyl in the target compound).

Functional Implications :

  • The indazole moiety could enhance binding to kinases or other enzymes, diverging from the target compound’s hypothetical mechanism.

General Trends in Analog Design

Compound Feature Target Compound Rip-B Patent Example
Core Structure Cyclohexanecarboxamide + tetrazole Benzamide Cyclohexanecarboxamide + indazole
Aromatic Substituent 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenyl 4-Methoxyphenyl
Key Functional Group 1H-Tetrazole Benzamide Indazole-4-ylamino
Synthetic Yield Not reported 80% Not reported
Melting Point Not reported 90°C Not reported

Key Observations :

Tetrazole vs. Benzamide : The tetrazole group in the target compound likely improves metabolic stability and acidity compared to Rip-B’s benzamide.

Substituent Positioning : The 3,4-dimethoxyphenyl group in the target compound and Rip-B may enhance lipophilicity and π-π stacking versus the single methoxy group in the patent example.

Synthetic Complexity : The patent example’s indazole substitution necessitates multi-step synthesis, whereas Rip-B is synthesized in a single step.

Research Implications and Limitations

  • Data Gaps : Physical and pharmacological data for the target compound are absent in the provided evidence, limiting direct comparisons.
  • Structural Hypotheses : The tetrazole and cyclohexane features suggest improved pharmacokinetics over benzamide analogs, but experimental validation is required.
  • Patent Example Relevance : The indazole-containing compound highlights the diversity of cyclohexanecarboxamide derivatives, though its biological targets may differ significantly.

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